2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
CAS No.: 62871-28-7
Cat. No.: VC2442351
Molecular Formula: C13H9BrN2O
Molecular Weight: 289.13 g/mol
* For research use only. Not for human or veterinary use.
![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol - 62871-28-7](/images/structure/VC2442351.png)
Specification
CAS No. | 62871-28-7 |
---|---|
Molecular Formula | C13H9BrN2O |
Molecular Weight | 289.13 g/mol |
IUPAC Name | 2-(1H-benzimidazol-2-yl)-4-bromophenol |
Standard InChI | InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) |
Standard InChI Key | DHGHFCLCUPPGKW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O |
Introduction
Chemical Structure and Properties
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is characterized by a benzimidazole core linked to a bromophenol group. This structural arrangement confers unique chemical and physical properties that make it valuable for various applications.
Basic Identification
The compound possesses the following fundamental characteristics:
Property | Value |
---|---|
CAS Number | 62871-28-7 |
Molecular Formula | C₁₃H₉BrN₂O |
Molecular Weight | 289.13 g/mol |
IUPAC Name | 2-(1H-benzimidazol-2-yl)-4-bromophenol |
Standard InChI | InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) |
Standard InChIKey | DHGHFCLCUPPGKW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O |
Source: Data compiled from PubChem and Vulcanchem product information
Physical and Chemical Properties
The compound appears as a solid at room temperature. Its structure includes multiple functional groups that contribute to its chemical behavior:
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The benzimidazole ring system provides a basic nitrogen that can participate in hydrogen bonding
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The phenolic hydroxyl group can function as both a hydrogen bond donor and acceptor
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The bromine substituent at the 4-position of the phenol ring introduces electrophilic character and potential for further functionalization
This combination of features makes the compound particularly interesting for chemical transformations and potential interactions with biological systems.
Spectroscopic Data
NMR spectroscopic data for 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol reveals characteristic signals that confirm its structure:
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¹H-NMR spectrum typically shows singlet signals at approximately 9.02 ppm (OH proton) and 13.20 ppm (NH proton)
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Aromatic protons display signals in the region of 6.52–7.43 ppm
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¹³C-NMR spectrum shows a characteristic signal at approximately 163.2 ppm corresponding to the C=N carbon of the benzimidazole moiety
These spectroscopic features are essential for confirming the identity and purity of synthesized samples .
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and related benzimidazole derivatives. These methods vary in efficiency, reagents used, and environmental impact.
Traditional Synthetic Routes
The traditional synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol typically involves the condensation reaction between o-phenylenediamine and 4-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde). This reaction proceeds through the formation of a Schiff base intermediate, followed by oxidative cyclization to form the benzimidazole ring.
The general reaction scheme can be represented as:
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o-phenylenediamine + 4-bromosalicylaldehyde → Schiff base intermediate → 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Traditional methods often require harsh reaction conditions, including strong acids, high temperatures, and extended reaction times, which can result in lower yields and multiple side products .
Modern Catalyst-Based Approaches
Recent advances in synthetic methodologies have introduced more efficient catalytic systems for the preparation of benzimidazole derivatives, including 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol.
One notable approach utilizes zinc oxide nanoparticles (ZnO-NPs) as catalysts for the cyclocondensation between substituted aromatic aldehydes and o-phenylenediamine. This method offers several advantages:
Parameter | Traditional Method | ZnO-NP Catalyzed Method |
---|---|---|
Reaction Time | Extended (hours) | Significantly shorter |
Yield | Moderate | Higher |
Catalyst Recovery | Not applicable | Recyclable |
Environmental Impact | Higher | Lower |
The nano-catalyzed method displays superior performance with higher product yields, shorter reaction times, and the benefit of a recyclable catalyst. This approach represents a more environmentally friendly alternative to traditional synthetic routes .
Green Synthesis Approaches
In line with the principles of green chemistry, several eco-friendly methods have been developed for the synthesis of benzimidazole derivatives. These methods aim to reduce the environmental impact of the synthesis process while maintaining or improving reaction efficiency.
One such approach involves the use of recyclable heterogeneous catalysts, solvent-free conditions, or microwave-assisted synthesis. These methods significantly reduce waste generation, energy consumption, and the use of harmful reagents, making them more sustainable alternatives for the preparation of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and related compounds .
Applications in Research and Development
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol has numerous potential applications across various fields, from organic synthesis to biological research.
As a Building Block in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its functional diversity:
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The bromine substituent provides a reactive site for various cross-coupling reactions (Suzuki, Sonogashira, Heck)
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The phenolic hydroxyl group can be derivatized through esterification or etherification
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The benzimidazole core can participate in N-alkylation reactions
These transformation possibilities make 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol a versatile building block for the synthesis of libraries of compounds with potential applications in medicinal chemistry and materials science .
Computational and Theoretical Studies
Density Functional Theory (DFT) studies have been conducted on benzimidazole derivatives to investigate their electronic properties, reactivity, and potential interactions with biological targets. These computational approaches provide valuable insights into the structure-activity relationships of these compounds and can guide the rational design of derivatives with enhanced properties .
Hazard Type | Description |
---|---|
Acute Toxicity | May be harmful if swallowed |
Skin Irritation | May cause skin irritation |
Eye Irritation | May cause serious eye irritation |
Respiratory | May cause respiratory irritation |
Source: Material Safety Data Sheet information
Parameter | Typical Specification |
---|---|
Purity | ≥95% (analytical grade) |
Appearance | Solid |
Packaging | Research quantities (mg to g scale) |
Intended Use | For research purposes only |
Bulk quantities may be available from some suppliers, typically packaged in appropriate containers that protect the compound from environmental factors that could lead to degradation.
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